molecular formula C14H23BN4O2 B14846531 6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester

6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester

Cat. No.: B14846531
M. Wt: 290.17 g/mol
InChI Key: WHLAAJWPCNQBKR-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 6-(Piperazin-1-yl)pyrazine-2-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent and high-quality output. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazines and piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then participates in the formation of carbon-carbon bonds, leading to the synthesis of various organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperazin-1-yl)pyrazine-2-boronic acid pinacol ester is unique due to its specific structure, which combines a piperazine ring with a pyrazine ring and a boronic ester group. This unique combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

Properties

Molecular Formula

C14H23BN4O2

Molecular Weight

290.17 g/mol

IUPAC Name

2-piperazin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C14H23BN4O2/c1-13(2)14(3,4)21-15(20-13)11-9-17-10-12(18-11)19-7-5-16-6-8-19/h9-10,16H,5-8H2,1-4H3

InChI Key

WHLAAJWPCNQBKR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N3CCNCC3

Origin of Product

United States

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